Methyl 2-(4-fluorophenyl)-4-(2-methoxyethyl)-1,1,3-trioxo-1lambda6,2,4-benzothiadiazine-6-carboxylate
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Overview
Description
Methyl 2-(4-fluorophenyl)-4-(2-methoxyethyl)-1,1,3-trioxo-1lambda6,2,4-benzothiadiazine-6-carboxylate is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features and biological activities.
Preparation Methods
The synthesis of Methyl 2-(4-fluorophenyl)-4-(2-methoxyethyl)-1,1,3-trioxo-1lambda6,2,4-benzothiadiazine-6-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiadiazine core, followed by the introduction of the fluorophenyl and methoxyethyl groups. Common reagents used in these reactions include fluorobenzene derivatives, methoxyethyl halides, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2-(4-fluorophenyl)-4-(2-methoxyethyl)-1,1,3-trioxo-1lambda6,2,4-benzothiadiazine-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyethyl positions, using common reagents such as halides and nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-(4-fluorophenyl)-4-(2-methoxyethyl)-1,1,3-trioxo-1lambda6,2,4-benzothiadiazine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorophenyl)-4-(2-methoxyethyl)-1,1,3-trioxo-1lambda6,2,4-benzothiadiazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Methyl 2-(4-fluorophenyl)-4-(2-methoxyethyl)-1,1,3-trioxo-1lambda6,2,4-benzothiadiazine-6-carboxylate can be compared with other benzothiadiazine derivatives, such as:
Chlorothiazide: Known for its diuretic properties.
Hydrochlorothiazide: Another diuretic with a similar core structure but different substituents.
Bendroflumethiazide: Used in the treatment of hypertension and edema.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other benzothiadiazine derivatives.
Properties
Molecular Formula |
C18H17FN2O6S |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 2-(4-fluorophenyl)-4-(2-methoxyethyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazine-6-carboxylate |
InChI |
InChI=1S/C18H17FN2O6S/c1-26-10-9-20-15-11-12(17(22)27-2)3-8-16(15)28(24,25)21(18(20)23)14-6-4-13(19)5-7-14/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
ZTQVMXOXTJPESB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=CC(=C2)C(=O)OC)S(=O)(=O)N(C1=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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